molecular formula C20H27N3O2S B10884992 1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine

1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine

Cat. No.: B10884992
M. Wt: 373.5 g/mol
InChI Key: AYPAXEYLSMXMBE-UHFFFAOYSA-N
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Description

1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE is a complex organic compound with a molecular formula of C20H27N3O2S It is known for its unique structural features, which include a piperazine ring substituted with a naphthylsulfonyl group

Preparation Methods

The synthesis of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of 1-amino-4-methylpiperazine with 2-naphthalenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylsulfonyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthylsulfonyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H27N3O2S

Molecular Weight

373.5 g/mol

IUPAC Name

1-methyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)piperazine

InChI

InChI=1S/C20H27N3O2S/c1-21-12-14-22(15-13-21)19-8-10-23(11-9-19)26(24,25)20-7-6-17-4-2-3-5-18(17)16-20/h2-7,16,19H,8-15H2,1H3

InChI Key

AYPAXEYLSMXMBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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